Cas no 3769-41-3 (3-(Benzyloxy)phenol)

3-(Benzyloxy)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-(Benzyloxy)phenol
- 3-BENZYLOXYPHENOL
- 3-phenylmethoxyphenol
- Resorcinol Monobenzyl Ether
- Phenol,m-(benzyloxy)- (6CI,7CI,8CI)
- m-(Benzyloxy)phenol
- Phenol, 3-(phenylmethoxy)-
- Benzyl 3-hydroxyphenyl ether
- 3-Benzyloxy phenol
- 3-(phenylmethoxy)phenol
- 3-benzyloxy-phenol
- m-PhCH2OC6H4OH
- Phenol,3-(phenylmethoxy)-
- 3-(Benzyloxy)phenol, AldrichCPR
- FOTVZLOJAIEAOY-UHFFFAOYSA-N
- SBB008506
- AK111125
- Z2640
- ST50825448
- ST24041542
- FT-0
- EN300-102053
- AKOS009156599
- SY031994
- FT-0615105
- B2070
- CS-W019380
- MFCD00134682
- 3769-41-3
- DS-5106
- SCHEMBL384725
- AMY28170
- DTXSID00191129
- AC-776/41252577
- DB-049176
-
- MDL: MFCD00134682
- Inchi: 1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2
- InChI Key: FOTVZLOJAIEAOY-UHFFFAOYSA-N
- SMILES: O(C1=C([H])C([H])=C([H])C(=C1[H])O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 200.08400
- Monoisotopic Mass: 200.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.4
- Topological Polar Surface Area: 29.5
Experimental Properties
- Density: 1.0907 (rough estimate)
- Melting Point: 50.0 to 54.0 deg-C
- Boiling Point: 200°C/5mmHg(lit.)
- Flash Point: 212.1°C
- Refractive Index: 1.5906 (estimate)
- PSA: 29.46000
- LogP: 2.97120
3-(Benzyloxy)phenol Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S36-S37-S39
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Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
3-(Benzyloxy)phenol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-(Benzyloxy)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065863-250mg |
3-(Benzyloxy)phenol |
3769-41-3 | 98% | 250mg |
¥40.00 | 2024-05-16 | |
Chemenu | CM117154-5g |
3-(Benzyloxy)phenol |
3769-41-3 | 95+% | 5g |
$102 | 2022-06-11 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2070-25G |
3-(Benzyloxy)phenol |
3769-41-3 | >95.0%(GC) | 25g |
¥2090.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152817-250mg |
3-(Benzyloxy)phenol |
3769-41-3 | >95.0%(GC) | 250mg |
¥76.90 | 2023-09-04 | |
TRC | B521465-500mg |
3-(Benzyloxy)phenol |
3769-41-3 | 500mg |
$ 80.00 | 2022-06-07 | ||
Chemenu | CM117154-10g |
3-(Benzyloxy)phenol |
3769-41-3 | 95+% | 10g |
$153 | 2021-06-17 | |
eNovation Chemicals LLC | Y1044960-25g |
3-(Benzyloxy)phenol |
3769-41-3 | 96% | 25g |
$170 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2070-5G |
3-(Benzyloxy)phenol |
3769-41-3 | >95.0%(GC) | 5g |
¥630.00 | 2024-04-16 | |
Enamine | EN300-102053-0.5g |
3-(benzyloxy)phenol |
3769-41-3 | 94% | 0.5g |
$34.0 | 2023-10-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152817-25G |
3-(Benzyloxy)phenol |
3769-41-3 | >95.0%(GC) | 25g |
¥1786.90 | 2023-09-04 |
3-(Benzyloxy)phenol Related Literature
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1. Macro-rings designed for uncharged molecule complexation. Synthesis, complex formation, and structural studies of new pyridino crowns incorporating resorcinol and hydroquinone building blocks. X-Ray crystal and molecular structure of a 22-membered pyridino crownEdwin Weber,Hans-Jürgen K?hler,Kaliyamoorthy Panneerselvam,Kizakkekoikkal K. Chacko J. Chem. Soc. Perkin Trans. 2 1990 1599
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2. Synthesis, characterization, and cure chemistry of high performance phosphate cyanate ester resinsBenjamin G. Harvey,Andrew C. Chafin,Michael D. Garrison,Lee R. Cambrea,Thomas J. Groshens RSC Adv. 2015 5 74712
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H. N. Shreenivasa Murthy,B. K. Sadashiva J. Mater. Chem. 2004 14 2813
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Maria Gabriela Tamba,Bedrich Kosata,Karsten Pelz,Siegmar Diele,Gerhard Pelzl,Zinaida Vakhovskaya,Horst Kresse,Wolfgang Weissflog Soft Matter 2006 2 60
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5. Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylateSilvio J. Martinet,Lesley Larsen,Jonathan D. Street,John A. Joule J. Chem. Soc. Perkin Trans. 1 1988 1705
Additional information on 3-(Benzyloxy)phenol
3-(Benzyloxy)phenol: A Comprehensive Overview
3-(Benzyloxy)phenol, also known by its CAS number CAS No. 3769-41-3, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound is characterized by its unique structure, which combines a phenolic group with a benzyloxy substituent. The phenolic group, located at the third position of the benzene ring, imparts distinct chemical and physical properties to the molecule, making it versatile for a wide range of applications.
The molecular formula of 3-(Benzyloxy)phenol is C13H12O2, and its molecular weight is approximately 196.25 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 85°C and a boiling point of about 275°C. Its solubility in water is relatively low, but it dissolves well in organic solvents such as ethanol and dichloromethane. These physical properties make it suitable for use in various chemical reactions and formulations.
The synthesis of 3-(Benzyloxy)phenol typically involves the reaction of phenol with benzyl chloride in the presence of a base, such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the hydroxyl group on phenol acts as a nucleophile, attacking the electrophilic carbon in benzyl chloride. The reaction is often carried out under reflux conditions to ensure completion. The product is then purified through techniques such as recrystallization or chromatography to obtain high-purity 3-(Benzyloxy)phenol.
3-(Benzyloxy)phenol has found applications in several industries due to its unique chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and therapeutic agents. For instance, it has been used in the development of anti-inflammatory and antioxidant drugs due to its ability to scavenge free radicals and reduce oxidative stress.
In the field of materials science, 3-(Benzyloxy)phenol has been explored for its potential as a precursor in the synthesis of advanced materials such as polymers and composites. Its ability to form stable bonds with other molecules makes it valuable in creating materials with enhanced mechanical and thermal properties.
Recent research has also highlighted the potential of 3-(Benzyloxy)phenol in biotechnology and green chemistry. Scientists have investigated its role as a catalyst in various organic reactions, particularly those involving oxidation and reduction processes. Its ability to act as both an oxidizing agent and a reducing agent under different conditions makes it a versatile tool in asymmetric catalysis.
In addition to its industrial applications, 3-(Benzyloxy)phenol has been studied for its environmental impact. Researchers have examined its biodegradability and toxicity levels to assess its safety for use in consumer products and industrial processes. Studies have shown that under controlled conditions, the compound can be effectively degraded by microorganisms, reducing its environmental footprint.
The growing interest in sustainable chemistry has led to further investigations into the green synthesis of 3-(Benzyloxy)phenol. Scientists are exploring alternative methods that utilize renewable resources and minimize waste generation during the production process. These efforts aim to make the synthesis of this compound more eco-friendly while maintaining its high quality and performance characteristics.
In conclusion, 3-(Benzyloxy)phenol, with its CAS number CAS No. 3769-41-3, is a multifaceted compound with applications spanning across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in research, positions it as a valuable tool in drug development, materials science, catalysis, and sustainable chemistry. As research continues to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.
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